molecular formula C20H30D4O5 B570319 11beta-Prostaglandin F2alpha-d4 CAS No. 1240398-18-8

11beta-Prostaglandin F2alpha-d4

Cat. No. B570319
CAS RN: 1240398-18-8
M. Wt: 358.5
InChI Key: PXGPLTODNUVGFL-SGSFECARSA-N
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Description

11β-Prostaglandin F2α-d4 (CAS 1240398-18-8) is a deuterated derivative of 11β-Prostaglandin F2α. It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound serves as an internal standard for quantifying 11β-PGF2α using GC- or LC-mass spectrometry .

Scientific Research Applications

Enzymatic Activity and Metabolic Pathways

Prostaglandin F2alpha is involved in various enzymatic activities and metabolic pathways. A study by Pace-Asciak (1975) highlighted the conversion of prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2 in rat kidneys, identifying prostaglandin 9-hydroxydehydrogenase as a key enzyme in this process (Pace-Asciak, 1975). Another study by Inagaki et al. (2008) explored the conversion of prostaglandin D2 (PGD2) to 9alpha,11beta-prostaglandin F2 (9alpha,11beta-PGF2) by human liver dihydrodiol dehydrogenase 1, using capillary electrophoresis for analysis (Inagaki et al., 2008).

Role in Human Gestational Tissues

Mitchell et al. (2005) found detectable concentrations of 9alpha,11beta-PGF2 in human amniotic fluid, with an increase in late gestation. This study showed that human gestational tissues like placenta, amnion, and choriodecidua synthesize 9alpha,11beta-PGF2, suggesting its role in human labor mechanisms (Mitchell et al., 2005).

Implications in Asthma and Allergy

Bochenek et al. (2003) conducted a study on patients with bronchial asthma, identifying that the levels of 9alpha,11beta-PGF2, a PGD2 metabolite, were significantly higher in aspirin-induced asthma patients. This suggests a link between PGD2 release and asthma severity (Bochenek et al., 2003).

Enzyme Inhibition and Synthesis Studies

Koda et al. (2004) discovered that prostaglandin F2alpha ethanolamide is reduced to 9alpha,11beta-PGF2 ethanolamide by PGF synthase, revealing new insights into prostaglandin synthesis and potential enzyme inhibitors (Koda et al., 2004).

Prostaglandin Receptors and Cellular Activation

The study by Kunapuli et al. (1997) found that prostaglandin F2alpha (PGF2alpha) and its isoprostane, 12-iso-PGF2alpha, activate the prostaglandin F2alpha receptor (FP), with potential implications for treatments targeting ocular conditions (Kunapuli et al., 1997).

Mechanism of Action

Target of Action

The primary target of 11beta-Prostaglandin F2alpha-d4 is the prostaglandin F2α receptor . This receptor is a G-protein-coupled receptor that is involved in various biological processes, including inflammation, pain, and reproduction . The action of this compound is dependent on the number of receptors on the corpus luteum membrane .

Mode of Action

This compound acts by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because this compound is linked with an increase in uterine oxytocin levels, there is evidence that this compound and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Biochemical Pathways

This compound is involved in the prostaglandin metabolic pathway . Prostaglandins are lipids throughout the entire body that have a hormone-like function . They play a crucial role in the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

For the naturally occurring prostaglandin f2α, the elimination half-life is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma . These properties may impact the bioavailability of this compound.

Result of Action

The action of this compound results in various molecular and cellular effects. It stimulates uterine muscle contractions, which aids in the birth process . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In systemic mastocytosis, this compound is elevated in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase . The action of this compound is also dependent on the number of receptors on the corpus luteum membrane .

Biochemical Analysis

Biochemical Properties

11beta-Prostaglandin F2alpha-d4 interacts with various enzymes and proteins. It is intended for use as an internal standard for the quantification of 11beta-Prostaglandin F2alpha by GC- or LC-mass spectrometry . The primary plasma metabolite of PGD2 in vivo , it is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that 2,3-Dinor-11beta-prostaglandin F2 alpha (2,3 BPG) is elevated in the urine of patients with systemic mastocytosis (SM) .

Metabolic Pathways

This compound is involved in the prostanoid metabolic pathway . It is produced by the action of cyclooxygenases on arachidonic acid thus forming prostaglandin H2 which is then processed further to other prostanoids by additional enzymes .

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-SGSFECARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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